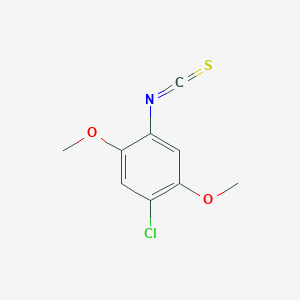

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-8-4-7(11-5-14)9(13-2)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNKXQJYPPPUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=S)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370906 | |

| Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-82-0 | |

| Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene" synthesis and properties

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

Executive Summary: this compound is a substituted aromatic isothiocyanate possessing a unique combination of functional groups that make it a valuable building block for medicinal chemistry and drug discovery. The electron-rich dimethoxy-substituted phenyl ring, combined with the electrophilic isothiocyanate moiety, offers a scaffold for developing targeted covalent inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the logical synthesis, physicochemical properties, and chemical reactivity of this compound, tailored for researchers and professionals in drug development. We will explore the multi-step synthesis from commercially available precursors, detail the critical reaction mechanisms, and discuss the compound's potential as a tool in modern chemical biology.

Introduction: The Significance of the Isothiocyanate Scaffold

Isothiocyanates (ITCs) are a class of organic compounds defined by the presence of the -N=C=S functional group.[1] Naturally occurring ITCs, often derived from glucosinolate precursors in cruciferous vegetables, have garnered significant attention for their anticarcinogenic and chemopreventive properties.[2] The biological activity of these molecules is intrinsically linked to the reactivity of the isothiocyanate group. The central carbon atom is highly electrophilic and readily undergoes nucleophilic attack by thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues).[2][3][4] This reactivity allows ITCs to form covalent bonds with biological macromolecules, modulating their function and affecting a multitude of cellular pathways, including apoptosis, oxidative stress, and cell cycle progression.[2]

This compound is a synthetic ITC designed to leverage these properties. Its structure features:

-

An isothiocyanate group , the key reactive "warhead" for covalent modification.

-

A 1,2,4,5-substituted benzene ring , providing a rigid scaffold for derivatization.

-

Two methoxy groups , which are electron-donating and can influence the electronic properties and metabolic stability of the molecule.

-

A chloro substituent , an electron-withdrawing group that can modulate reactivity and provide a potential vector for further chemical modification.

This guide elucidates the synthetic pathway to access this specific molecule and characterizes its properties, providing a foundation for its application in research and development.

Retrosynthetic Analysis and Synthesis Strategy

A logical synthetic approach is paramount for the efficient construction of the target molecule. A retrosynthetic analysis reveals a straightforward, two-step strategy starting from a commercially available nitroaromatic compound.

Caption: Retrosynthetic analysis of the target compound.

The primary disconnection simplifies the target isothiocyanate to its corresponding primary amine, 2,5-dimethoxy-4-chloroaniline (CDMA). This transformation is a standard conversion of an amine to an isothiocyanate. The CDMA precursor can, in turn, be synthesized via the reduction of the nitro group in 1-chloro-2,5-dimethoxy-4-nitrobenzene.

Synthesis of Key Precursor: 2,5-Dimethoxy-4-chloroaniline (CDMA)

The pivotal step in this synthesis is the reduction of the nitro group of 1-chloro-2,5-dimethoxy-4-nitrobenzene. Several methods are reported for this transformation, each with distinct advantages regarding yield, safety, and environmental impact.

Overview of Reduction Methodologies

| Method | Reductant/Catalyst | Solvent | Typical Yield | Key Considerations | Reference |

| Catalytic Hydrogenation | H₂, Pt/C or Ni catalyst | Aromatic or alcoholic | High | Requires pressure equipment; potential for dehalogenation. | [5][6] |

| Metal-Acid Reduction | Zinc Powder / Acetic Acid | Ethanol/Water | ~91% | Cost-effective, avoids high pressure; generates metal waste. | [7] |

| Hydrazine Reduction | Hydrazine Hydrate / Ni catalyst | Ethanol | >95% | Avoids high-pressure hydrogen; hydrazine is toxic. | [6] |

| CO/Water Reduction | CO, H₂O / Selenium catalyst | Organic Solvent | Not specified | "One-pot" reaction under high pressure. | [8] |

Causality Behind Method Selection: While methods like iron or zinc powder reduction are classic and effective, they generate significant metallic waste. Catalytic hydrogenation is a cleaner alternative, offering high yields.[7] The choice of catalyst and careful control of reaction temperature (typically 80-110°C) and pH (8-10) are critical to maximize the yield of the desired aniline while minimizing the undesired side reaction of reductive dehalogenation.[5]

Detailed Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of substituted nitrobenzenes.[5]

Materials:

-

1-Chloro-2,5-dimethoxy-4-nitrobenzene

-

Toluene (or other suitable aromatic solvent)

-

Platinum-on-carbon catalyst (Pt/C, 5% w/w)

-

Sodium Carbonate (or other suitable base)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Parr hydrogenator or similar high-pressure autoclave

Procedure:

-

Vessel Preparation: To a high-pressure autoclave, add 1-chloro-2,5-dimethoxy-4-nitrobenzene (1.0 eq), toluene (approx. 5-10 volumes), the Pt/C catalyst (0.5-1.0 mol%), and sodium carbonate (0.1 eq).

-

Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen.

-

Reaction: Pressurize the vessel with hydrogen gas to an initial pressure of 10-15 bar. Begin stirring and heat the reaction mixture to 90-100°C.

-

Monitoring: The reaction is exothermic. Maintain the temperature within the desired range using cooling. The hydrogen pressure will decrease as it is consumed. Maintain the pressure between 5 and 20 bar by periodically re-pressurizing with hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Cooldown and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen gas.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with additional toluene.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,5-dimethoxy-4-chloroaniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford a solid with a melting point of 116-117°C.[7]

Final Step: Synthesis of this compound

The conversion of the synthesized aniline to the target isothiocyanate is most commonly achieved using thiophosgene (thiocarbonyl chloride, CSCl₂).[9] This reagent is highly effective but also toxic and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.

Caption: Overall two-step synthesis workflow.

Detailed Protocol: Thiophosgenation

Materials:

-

2,5-Dimethoxy-4-chloroaniline (CDMA)

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM, anhydrous)

-

A base (e.g., triethylamine or aqueous sodium bicarbonate)

-

Water

Procedure:

-

Reaction Setup: Dissolve the CDMA (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of thiophosgene (1.1 eq) in dichloromethane. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction and Neutralization: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct and quench any excess thiophosgene.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of dichloromethane.

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Physicochemical Properties and Characterization

While comprehensive experimental data for the final product is not widely published, its properties can be predicted based on its structure and data from its precursors.

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C₈H₈ClNO₄ | 217.60 | Solid | Not Reported |

| 2,5-Dimethoxy-4-chloroaniline | C₈H₁₀ClNO₂ | 187.62 | Solid | 116 - 117 |

| This compound | C₉H₈ClNO₂S | 229.68 | Solid (Predicted) | Not Reported |

Spectroscopic Signatures:

-

¹H NMR: Expected signals would include two singlets for the non-equivalent methoxy groups (likely in the δ 3.8-4.0 ppm range) and two singlets for the aromatic protons.

-

¹³C NMR: Key signals would include the isothiocyanate carbon (N=C =S) in the δ 130-140 ppm range, along with signals for the aromatic carbons and the two methoxy carbons.

-

IR Spectroscopy: A very strong, characteristic absorption band for the asymmetric N=C=S stretch is expected in the 2000-2200 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 229, with a characteristic isotopic pattern (M+2) at m/z 231 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Reactivity and Potential Applications in Drug Development

The synthetic utility of this compound lies in the high electrophilicity of its isothiocyanate carbon. This functional group is a "soft" electrophile, showing a strong preference for reacting with "soft" nucleophiles like thiols.

Caption: Covalent modification via dithiocarbamate formation.

This reactivity is the cornerstone of its potential applications:

-

Targeted Covalent Inhibitors: By incorporating this molecule into a larger structure that provides affinity for a specific protein target, the isothiocyanate can act as a warhead to form a permanent, covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the protein's binding site. This can lead to potent and durable inhibition, a highly sought-after characteristic in modern drug design.

-

Chemical Biology Probes: The molecule can be used as a probe to identify and label proteins with reactive cysteine residues, aiding in proteomic studies and target identification.

-

Scaffold for Library Synthesis: The chloro and isothiocyanate groups offer orthogonal reactivity. The isothiocyanate can be reacted with amines to form thioureas, while the aromatic ring can potentially undergo further functionalization, making it a versatile scaffold for combinatorial chemistry.

Conclusion

This compound is an accessible and valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis is achieved through a reliable two-step sequence involving the reduction of a nitro precursor followed by thiophosgenation of the resulting aniline. The compound's key feature is its electrophilic isothiocyanate group, which enables covalent modification of biological targets. This property, combined with its substituted aromatic core, makes it an attractive starting point for the rational design of covalent inhibitors and other sophisticated molecular tools.

References

- Benchchem. A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates.

- Li, J., et al. (2012). Peculiar Reactivity of Isothiocyanates with Pentaphenylborole. Inorganic Chemistry.

- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. PMC - PubMed Central.

- Google Patents. (2016). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- ChemicalBook. 2,5-Dimethoxy-4-chloroaniline synthesis.

- ResearchGate. (2010). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.

- YouTube. (2021). Thiophosgene. Sulfur analogue of phosgene.

- Sharma, S. (1978). The Chemistry of Thiophosgene. Synthesis.

- ResearchGate. Reaction of isothiocyanates with nucleophiles.

- Martínez Pascual, R. (2015). Thiophosgene. Synlett.

- The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.

- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate.

- Wikipedia. Thiophosgene.

- Google Patents. (2020). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

- Li, Y., et al. (2007). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthetic Communications.

- The Royal Society of Chemistry. (2014). TfOH-mediated synthesis of N-aryl/alkyl thioamides from isothiocyanates and arenes. RSC Advances.

- Skwarska, A., et al. (2022). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 6. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene: Synthesis, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive analysis of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene, a substituted aromatic isothiocyanate of significant interest in synthetic chemistry and drug discovery. The document elucidates the compound's chemical structure, explores its physicochemical properties, and details a robust synthetic protocol. A central focus is placed on the compound's reactivity, governed by the interplay of the electrophilic isothiocyanate moiety and the electronic effects of the chloro and dimethoxy substituents on the aromatic ring. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and potential applications of this versatile chemical entity.

Introduction and Compound Profile

This compound (IUPAC Name) is a polysubstituted aromatic compound featuring an isothiocyanate functional group, a chlorine atom, and two methoxy groups. The strategic placement of these functionalities on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic structures and biologically active molecules. Isothiocyanates, in general, are recognized for their diverse biological activities, including anticancer and anti-inflammatory properties, which stems from the electrophilicity of the -N=C=S group.[1]

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted at positions 1, 2, 4, and 5. The numbering of the substituents is based on IUPAC nomenclature, prioritizing the principal functional group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 306935-82-0[2] |

| Molecular Formula | C₉H₈ClNO₂S |

| Molecular Weight | 229.68 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1N=C=S)OC)Cl |

| InChI Key | Not available in searched sources |

Physicochemical Properties

Precise experimental data for all physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on available data and predictive models, the following properties can be summarized:

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 84-86 °C | |

| Boiling Point | Predicted: >300 °C | (Predicted) |

| Appearance | Likely a crystalline solid | (Inferred) |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. | (Inferred) |

| XLogP3-AA | 3.9 |

Synthesis and Experimental Protocols

The most direct and industrially relevant synthesis of this compound involves the reaction of the corresponding aniline, 2,5-Dimethoxy-4-chloroaniline, with thiophosgene. This is a well-established method for the preparation of aryl isothiocyanates.[3]

Synthetic Scheme

Caption: Synthesis of the target compound from its aniline precursor.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates from anilines using thiophosgene.[4] CAUTION: Thiophosgene is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,5-Dimethoxy-4-chloroaniline

-

Thiophosgene (CSCl₂)

-

Chloroform (CHCl₃), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-Dimethoxy-4-chloroaniline (1 equivalent) in anhydrous chloroform.

-

Addition of Thiophosgene: While stirring the solution at room temperature, add thiophosgene (1.1 to 1.5 equivalents) dropwise. The addition should be performed carefully to control any exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thiophosgene by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic isothiocyanate, the electron-donating methoxy groups, and the electron-withdrawing chloro group.

Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is the basis for many of its applications, particularly in bioconjugation and the synthesis of heterocyclic compounds.[5]

Sources

"1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene" CAS 306935-82-0 characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene (CAS 306935-82-0)

Introduction

This compound is a substituted aromatic isothiocyanate. The isothiocyanate functional group (-N=C=S) is of significant interest in medicinal chemistry and drug development due to its prevalence in naturally occurring bioactive compounds and its versatile reactivity.[1][2] Isothiocyanates are known electrophiles that readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, making them valuable moieties for covalent inhibitors and chemical probes.[3] The specific substitution pattern of this compound—a chlorine atom and two methoxy groups on the benzene ring—is expected to modulate its electronic properties, reactivity, and potential biological activity.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis and detailed characterization of this compound. We will explore a robust synthetic pathway and delve into the core analytical techniques required for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented from a field-proven perspective, emphasizing the causality behind experimental choices to ensure reproducibility and reliability.

Part 1: Synthesis and Purification

The most common and reliable method for synthesizing aryl isothiocyanates is through the conversion of a primary aromatic amine.[4][5] Therefore, a logical synthetic strategy for this compound involves a two-step process starting from the commercially available 1-chloro-2,5-dimethoxy-4-nitrobenzene.

-

Step 1: Reduction of the Nitro Group. The precursor, 4-chloro-2,5-dimethoxyaniline, is prepared by the reduction of 1-chloro-2,5-dimethoxy-4-nitrobenzene. This can be achieved through various established methods, such as catalytic hydrogenation or using reducing agents like zinc powder in an acidic medium.[6][7]

-

Step 2: Conversion of the Amine to Isothiocyanate. The resulting 4-chloro-2,5-dimethoxyaniline is then converted to the target isothiocyanate. A widely used and effective method involves the use of thiophosgene or, for a less hazardous alternative, the decomposition of a dithiocarbamate salt intermediate.[4][8] The dithiocarbamate is formed by reacting the amine with carbon disulfide in the presence of a base.

The following workflow and protocol focus on the second, critical step of converting the amine to the final isothiocyanate product.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis from 4-Chloro-2,5-dimethoxyaniline

This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative via a dithiocarbamate intermediate.[9]

Reagents and Equipment:

-

4-Chloro-2,5-dimethoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride (TsCl) or similar desulfurizing agent

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Formation of Dithiocarbamate: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

Conversion to Isothiocyanate: While maintaining the temperature at 0 °C, add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Part 2: Structural Characterization and Data Interpretation

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from key analytical techniques.

Caption: Workflow for the structural characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | Singlet (s) | 1H | Ar-H | This proton is ortho to the electron-withdrawing chlorine atom and para to the isothiocyanate group, leading to a downfield shift. |

| ~6.95 | Singlet (s) | 1H | Ar-H | This proton is ortho to the electron-donating methoxy group and meta to the chlorine, resulting in a more upfield position compared to the other aromatic proton. |

| ~3.90 | Singlet (s) | 3H | -OCH₃ | Methoxy group adjacent to the chlorine atom. The electronegativity of the adjacent chlorine causes a slight downfield shift. |

| ~3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy group adjacent to the isothiocyanate group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |

| ~148.5 | Ar-C -OCH₃ | Aromatic carbon attached to the second methoxy group. |

| ~135.0 | C =S (-N=C=S) | The central carbon of the isothiocyanate group typically appears in this downfield region. |

| ~128.0 | Ar-C -NCS | Quaternary carbon attached to the isothiocyanate group. |

| ~118.0 | Ar-C -Cl | Quaternary carbon attached to the chlorine atom. |

| ~115.5 | Ar-C H | Aromatic methine carbon. |

| ~101.0 | Ar-C H | Aromatic methine carbon, significantly shielded by two ortho/para methoxy groups. |

| ~57.0 | -OC H₃ | Carbon of the methoxy group. The chemical shift can vary slightly based on the conformation and electronic environment.[10] |

| ~56.5 | -OC H₃ | Carbon of the second methoxy group. |

Protocol for NMR Data Acquisition:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum using a 500 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups. The most prominent feature in the spectrum of this compound will be the characteristic absorption of the isothiocyanate group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200-2000 | Strong, Broad | Asymmetric C=N=C stretch of the isothiocyanate (-N=C=S) group.[11] |

| ~1600, ~1500 | Medium | C=C aromatic ring stretching vibrations. |

| ~1220 | Strong | Asymmetric C-O-C stretching of the aryl ether (methoxy groups). |

| ~1040 | Strong | Symmetric C-O-C stretching of the aryl ether. |

| ~850 | Medium-Strong | C-H out-of-plane bending, indicative of the aromatic substitution pattern. |

| ~750 | Medium | C-Cl stretching vibration. |

Protocol for IR Data Acquisition (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data (EI)

| m/z Value | Predicted Identity | Rationale |

| 229/231 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |

| 171/173 | [M - NCS]⁺ | Loss of the isothiocyanate radical. This is a common fragmentation pathway for aromatic isothiocyanates.[9] |

| 214/216 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 199/201 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | Loss of a second methyl radical or formaldehyde. |

Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI):

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any residual solvent or impurities. A suitable temperature program should be used (e.g., ramp from 100 °C to 280 °C).

-

The compound will elute from the GC column and enter the MS ion source.

-

The molecules will be ionized using a standard electron energy of 70 eV.

-

The resulting ions (molecular ion and fragment ions) will be separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The characterization of this compound requires a synergistic application of synthetic organic chemistry and modern analytical techniques. This guide outlines a reliable synthetic approach and provides a detailed framework for the structural elucidation of the target molecule using NMR, IR, and MS. By understanding the rationale behind the predicted spectroscopic data and following the described protocols, researchers can confidently synthesize and validate the structure of this and other related substituted aromatic compounds, paving the way for further investigation into their chemical and biological properties.

References

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Available at: [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Erian, A. W., & Sherif, S. M. (1999). The chemistry of thiocyanic esters. Tetrahedron, 55(26), 7957-8024. Available at: [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Beilstein Journals. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

Martoň, A., Stankovičová, M., & Uher, M. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]

-

MDPI. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(7), 1559. Available at: [Link]

-

MDPI. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(19), 5997. Available at: [Link]

-

RSC Publishing. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19568-19577. Available at: [Link]

-

PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 803-811. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Chemical Science, 8(9), 6570-6576. Available at: [Link]

-

Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. (2011). Advanced Materials Research, 236-238, 1495-1498. Available at: [Link]

- Google Patents. (2016). Method for synthesizing 2,5-dimethoxy-4-chloroaniline. CN105601523A.

- Google Patents. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. US5041671A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scilit.com [scilit.com]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the excitation and emission spectra of the novel compound 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene. Given the limited specific literature on this molecule, this document serves as a first-principles guide, combining established spectroscopic theory with field-proven experimental protocols to empower researchers in their analytical endeavors.

Introduction: The Scientific Interest in this compound

This compound is a substituted aromatic compound with structural motifs that suggest potential utility in biomedical research and drug development. The isothiocyanate group (-N=C=S) is a well-established reactive handle for the covalent labeling of biomolecules, such as proteins and nucleic acids, through its reaction with primary amines.[1][2][3] The dimethoxybenzene core, a derivative of benzene, is a common feature in various biologically active molecules and can exhibit intrinsic fluorescence.[4] The combination of a reactive labeling group with a potentially fluorescent core makes this compound a candidate for use as a fluorescent probe.

Understanding the excitation and emission spectra is paramount to harnessing its potential. These spectral fingerprints dictate the optimal wavelengths for illumination to achieve maximum fluorescence and for detection of the emitted light, which are critical parameters for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5][6]

Theoretical Framework: The Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process wherein a molecule absorbs photons of a specific wavelength (excitation) and subsequently emits photons of a longer wavelength (emission).[6] This phenomenon can be understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.

Upon absorption of a photon, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. The final step is the radiative transition from the S₁ state back to the S₀ state, which results in the emission of a fluorescent photon. Because some energy is lost during the non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.[1]

Two primary types of spectra are generated in fluorescence spectroscopy:

-

Excitation Spectrum: This is obtained by fixing the emission wavelength at the maximum fluorescence and scanning through a range of excitation wavelengths. The resulting spectrum ideally mirrors the absorption spectrum of the molecule and reveals the wavelengths of light that are most effective at inducing fluorescence.[5][7]

-

Emission Spectrum: This is generated by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the detector across a range of emission wavelengths. This spectrum shows the distribution of wavelengths of the emitted light.[6][7]

Predicting the Spectroscopic Properties of this compound

Experimental Protocol for Determining Excitation and Emission Spectra

The following is a detailed, step-by-step methodology for the robust determination of the excitation and emission spectra of this compound. This protocol is designed to be self-validating by incorporating necessary controls and calibration steps.

Instrumentation and Materials

-

Spectrofluorometer: A calibrated instrument with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).[5]

-

Solvent: A UV-grade, non-fluorescent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane). The choice of solvent can influence the spectra due to solvatochromic effects.

-

Quartz Cuvettes: High-purity, 1 cm path length quartz cuvettes.

-

This compound: High-purity sample.

-

Reference Standard (Optional): A well-characterized fluorescent standard with known excitation and emission maxima in the expected spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄) for instrument validation.

Sample Preparation

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions with varying concentrations. The optimal concentration for fluorescence measurements should result in a maximum absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[8] This typically corresponds to a concentration in the micromolar to nanomolar range.

Data Acquisition Workflow

The following diagram illustrates the logical flow of the experimental procedure:

Caption: Experimental workflow for spectroscopic characterization.

Step-by-Step Procedure

-

Instrument Warm-up and Calibration: Allow the spectrofluorometer to warm up according to the manufacturer's instructions to ensure lamp and detector stability. If available, run a calibration routine using a reference standard.

-

Absorbance Spectrum:

-

Place a cuvette with the pure solvent in the sample holder of a UV-Vis spectrophotometer and record a baseline.

-

Replace the solvent with the working solution of the compound and measure its absorbance spectrum (typically from 200 to 500 nm).

-

Identify the wavelength of maximum absorbance (λmax,abs). This will provide a starting point for determining the excitation spectrum.

-

-

Excitation Spectrum Measurement:

-

Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the emission monochromator to a wavelength slightly longer than the λmax,abs (e.g., λmax,abs + 20 nm).

-

Scan the excitation monochromator over a range that includes the absorbance maximum (e.g., 250-450 nm).

-

Identify the wavelength of maximum fluorescence intensity in the resulting excitation spectrum (λmax,ex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λmax,ex.

-

Scan the emission monochromator from a wavelength just above the excitation wavelength to a longer wavelength (e.g., from λmax,ex + 10 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the wavelength of maximum emission (λmax,em).

-

-

Data Correction and Analysis:

-

Modern spectrofluorometers often have built-in correction files to account for variations in lamp intensity and detector response at different wavelengths. Apply these corrections to obtain the true, corrected spectra.

-

Plot the corrected excitation and emission spectra (Intensity vs. Wavelength).

-

Determine the Stokes shift by calculating the difference between λmax,em and λmax,ex.

-

Data Presentation

The key quantitative data obtained from these experiments should be summarized in a clear and concise table for easy reference and comparison.

| Parameter | Symbol | Anticipated Value (nm) | Description |

| Excitation Maximum | λmax,ex | ~300 - 400 | The wavelength at which the molecule is most efficiently excited to a fluorescent state. |

| Emission Maximum | λmax,em | ~350 - 500 | The wavelength at which the molecule emits the most intense fluorescence. |

| Stokes Shift | Δλ | ~50 - 100 | The difference in wavelength between the excitation and emission maxima. |

Conclusion

This technical guide provides a robust framework for the systematic determination of the excitation and emission spectra of this compound. By following the detailed experimental protocol and understanding the underlying principles of fluorescence spectroscopy, researchers can accurately characterize this novel compound. The resulting spectral data will be instrumental in evaluating its potential as a fluorescent probe and in designing future experiments for its application in biological and materials science.

References

- Emerald Cloud Lab. (2025, October 8). ExperimentFluorescenceSpectroscopy.

- University of California, Irvine. (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.

- BenchChem. (2025). A Spectroscopic Comparison of 3-Methoxyphenyl Derivatives for Researchers.

- ResearchGate. (2020, April 22). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples.

- Ossila. Fluorescence Spectroscopy Instrumentation and Principle.

- Agilent. What Is Fluorescence Spectroscopy? Principles Overview.

- ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.

- BMC Chemistry. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.

- PubMed. (2022, January 15). Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide.

- PubChem. 1,4-Dimethoxybenzene.

- The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.

- Wikipedia. Fluorophore.

- PubChem. Fluorescein 5-isothiocyanate.

- CymitQuimica. CAS 27072-45-3: Fluorescein isothiocyanate.

- NIST. Benzene, 1,4-dimethoxy-.

- SpecialChem. Exploring 1-Chloro-4-Isothiocyanatobenzene: Properties and Applications.

- CAS. 1-Chloro-4-(isothiocyanatomethyl)benzene.

- NIH. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum.

- Cheméo. Chemical Properties of Benzene, 1-chloro-4-(isothiocyanatomethyl)- (CAS 3694-45-9).

- PubChem. 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene.

Sources

- 1. Fluorophore - Wikipedia [en.wikipedia.org]

- 2. Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 27072-45-3: Fluorescein isothiocyanate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. agilent.com [agilent.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield and Photostability of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene: A Predictive and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene is a molecule of interest for applications in bioconjugation and fluorescence labeling, owing to its reactive isothiocyanate group and a potentially fluorescent dimethoxybenzene core. However, a comprehensive understanding of its photophysical properties, specifically its fluorescence quantum yield and photostability, is crucial for its effective implementation. This guide provides a detailed theoretical framework for predicting these properties based on the individual contributions of its constituent chemical moieties. Furthermore, it offers robust, step-by-step experimental protocols for the empirical determination of quantum yield and photostability, empowering researchers to validate these characteristics in their own laboratories. This document serves as both a predictive analysis and a practical methodological resource for the scientific community.

Introduction: Unveiling the Photophysical Potential

The utility of a fluorescent probe in biological imaging, diagnostics, and drug development is fundamentally dictated by two key parameters: its fluorescence quantum yield (ΦF) and its photostability. The quantum yield, a measure of the efficiency of converting absorbed photons into emitted fluorescent photons, determines the brightness of the probe.[1][2] Photostability, or the resistance to photochemical degradation upon exposure to light, dictates the duration over which a reliable fluorescent signal can be obtained.[3][4]

The molecule this compound combines a reactive isothiocyanate group, well-known for its ability to form stable covalent bonds with primary amines on proteins and other biomolecules, with a substituted dimethoxybenzene core.[5][6] While this structure is promising for fluorescent labeling, no empirical data on its specific photophysical characteristics have been published. This guide, therefore, adopts a dual approach: firstly, to provide a scientifically grounded prediction of its quantum yield and photostability by dissecting the known effects of its structural components, and secondly, to furnish detailed experimental workflows for the precise measurement of these properties.

Theoretical Deep Dive: Predicting Photophysical Behavior

The overall photophysical profile of this compound is a composite of the electronic properties of its three key structural elements: the dimethoxybenzene core, the isothiocyanate functional group, and the chloro substituent.

The Fluorescent Engine: The Dimethoxybenzene Core

Dimethoxybenzene and its derivatives are known to exhibit fluorescence.[7] The two methoxy groups (-OCH3) are electron-donating substituents that increase the electron density of the benzene ring. This generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted benzene and can enhance the fluorescence quantum yield. The planarity of the aromatic system is conducive to efficient fluorescence.[8]

The Reactive Moiety: The Isothiocyanate Group (-N=C=S)

The isothiocyanate group is primarily incorporated for its high reactivity towards nucleophiles, making it an excellent anchor for bioconjugation.[5] While essential for labeling, the isothiocyanate group itself can influence the electronic structure of the fluorophore. In many isothiocyanate-containing dyes, such as the widely-used Fluorescein Isothiocyanate (FITC), the core fluorophore structure dictates the primary photophysical properties.[9] However, FITC is also known to be susceptible to photobleaching, a characteristic that may be imparted by the broader electronic system it is part of.[10][11][12]

The Modulator: The Chloro Substituent (-Cl)

The effect of halogen substitution on fluorescence is complex and can be context-dependent. The primary mechanism to consider is the heavy-atom effect . Chlorine, being a relatively heavy atom, can enhance the rate of intersystem crossing (ISC), a non-radiative process where the excited singlet state transitions to a triplet state.[13] This provides an alternative de-excitation pathway that competes with fluorescence, thereby potentially decreasing the fluorescence quantum yield.[13]

Conversely, in some molecular systems, chloro-substitution has been observed to increase the fluorescence quantum yield.[14] This can be attributed to various factors, including alterations in the energy levels of the excited states and steric effects that may restrict non-radiative decay pathways. The position of the chloro group on the aromatic ring is also critical in determining its electronic influence.

The Influence of the Molecular Environment

It is crucial to recognize that the quantum yield and photostability of a fluorophore are not intrinsic constants but are highly dependent on the molecular environment.[15] Factors such as solvent polarity, viscosity, and pH can significantly alter the rates of radiative and non-radiative decay pathways.[16][17][18] For instance, many fluorophores exhibit higher quantum yields in nonpolar solvents compared to polar ones.[15] When conjugated to a biomolecule, the local microenvironment around the probe will dictate its photophysical behavior.

Predicted Properties Summary:

| Property | Predicted Influence of Molecular Components | Overall Prediction |

| Fluorescence Quantum Yield (ΦF) | Dimethoxybenzene: Likely fluorescent core. Isothiocyanate: Primarily for conjugation, may not be the dominant chromophore. Chloro Group: Potential for quenching via the heavy-atom effect, but enhancement is also possible. | The compound is expected to be fluorescent. The quantum yield will likely be moderate, but could be significantly influenced by the heavy-atom effect of the chlorine, potentially leading to a lower value. The solvent environment will play a critical role. |

| Photostability | General Aromatic System: Susceptible to photobleaching, especially in the presence of oxygen.[19][20] Isothiocyanate Dyes (e.g., FITC): Known for moderate to low photostability.[9] | The photostability is predicted to be moderate. The presence of the aromatic system and the general characteristics of isothiocyanate-based dyes suggest a susceptibility to photobleaching under continuous and high-intensity illumination. |

Experimental Protocols: From Prediction to Empirical Fact

Given the predictive nature of the analysis above, empirical validation is paramount. The following sections provide detailed, field-proven protocols for the determination of fluorescence quantum yield and photostability.

Workflow for Determining Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][21]

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Protocol:

-

Selection of a Quantum Yield Standard: Choose a standard that absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54) or Rhodamine 6G in ethanol (ΦF ≈ 0.95) are common choices.[2]

-

Solvent Selection: Use the same high-purity, spectroscopic grade solvent for both the test compound and the standard.

-

Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard.

-

Preparation of Dilutions: Prepare a series of five dilutions for both the test compound and the standard, ensuring that the absorbance at the chosen excitation wavelength (λex) is between 0.01 and 0.1. This low absorbance is critical to avoid inner filter effects.[22]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test compound and the standard. Note the absorbance at λex for each.

-

Fluorescence Measurement:

-

Set the excitation wavelength (λex) on a spectrofluorometer.

-

For each dilution, record the corrected fluorescence emission spectrum. It is crucial that the instrument is properly calibrated to correct for variations in detector sensitivity and lamp intensity across the wavelength range.[23]

-

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Data Plotting: For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at λex.

-

Calculation of Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:[1]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different, which is not recommended).

-

Workflow for Assessing Photostability

Photostability testing involves subjecting the compound to a controlled and high dose of light and measuring the decay in its fluorescent signal over time. The International Council for Harmonisation (ICH) provides guidelines for standardized photostability testing.[24][25]

Caption: Workflow for Photostability Testing.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of the test compound in a suitable solvent in a quartz cuvette. The concentration should be such that the absorbance at the λmax is around 1.0 for degradation studies.

-

Dark Control: Prepare an identical sample and wrap the cuvette completely in aluminum foil. This sample will serve as a dark control to account for any thermal degradation.[26]

-

Light Source: Place both the test sample and the dark control in a photostability chamber equipped with a calibrated light source that mimics the spectral distribution of daylight (e.g., a xenon arc lamp or a D65/ID65 standard lamp).[24][27]

-

Controlled Exposure: Expose the samples to a controlled dose of light. According to ICH guidelines for confirmatory studies, the total exposure should be no less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[25][28]

-

Time-course Measurement: At regular intervals during the exposure (e.g., every hour), remove both samples and record their fluorescence and absorbance spectra.

-

Data Analysis:

-

Compare the spectra of the exposed sample to the dark control to isolate the effects of light from any thermal effects.

-

Plot the normalized fluorescence intensity (I/I0) against the exposure time or total light dose.

-

From this plot, the photobleaching quantum yield or the half-life of the fluorophore (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined.

-

Conclusion and Future Directions

This guide provides a foundational understanding of the likely quantum yield and photostability of this compound, based on an analysis of its chemical structure. The predictions suggest a molecule with fluorescent potential, though its efficiency and stability may be modulated by the presence of the chloro-substituent. For researchers and drug development professionals, the true value of this compound will be revealed through empirical testing. The detailed protocols provided herein offer a clear and robust pathway to obtaining these critical photophysical parameters.

Future work should focus on the synthesis of this compound followed by the systematic execution of the described experimental workflows. Investigating the effects of different solvents and the photophysical properties of the molecule once conjugated to a model protein will provide a comprehensive characterization, ultimately determining its suitability for advanced applications in cellular imaging and diagnostics.

References

-

The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Retrieved January 18, 2026, from [Link]

- Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Mahmoudi, A. R., Bayat, A. A., Shaban, E., ... & Ghods, R. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.

-

Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.

- Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Mahmoudi, A. R., Bayat, A. A., Shaban, E., ... & Ghods, R. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.

- Le-Gresley, A., & Tirelli, N. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 18, 2026, from [Link]

-

Quantum yield - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.). Retrieved January 18, 2026, from [Link]

-

Fluorescein isothiocyanate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

- Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Mahmoudi, A. R., Bayat, A. A., Shaban, E., ... & Ghods, R. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172.

- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved January 18, 2026, from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved January 18, 2026, from [Link]

- Lo, P. C., Chen, J., & Ng, D. K. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(6), 936–943.

- Taniguchi, M., Du, H., & Lindsey, J. S. (2007). Effects of substituents on synthetic analogs of chlorophylls. Part 1: Synthesis, vibrational properties and excited-state decay characteristics. Photochemistry and Photobiology, 83(3), 633–650.

-

【Quantaurus-QY】Absolute PL quantum yield spectrometer|How to operate. (2025). YouTube. Retrieved January 18, 2026, from [Link]

-

Relative Quantum Yield - Edinburgh Instruments. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH. Retrieved January 18, 2026, from [Link]

-

Solvent Effects on Ultrafast Photochemical Pathways. (2021). Accounts of Chemical Research. Retrieved January 18, 2026, from [Link]

-

Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. (2024). Chemical Science (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

Effects of halogen atom substitution on luminescent radical. (2023). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Effects of halogen substitution and solvent on the fluorescent spectra of fluorescein | Request PDF. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 18, 2026, from [Link]

-

Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (n.d.). JMESS. Retrieved January 18, 2026, from [Link]

-

Photostability Testing - Sampled. (n.d.). Retrieved January 18, 2026, from [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

RD Laboratories - Photostability. (n.d.). Retrieved January 18, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 18, 2026, from [Link]

-

Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). YouTube. Retrieved January 18, 2026, from [Link]

-

Predicting fluorescence quantum yields for molecules in solution: A critical assessment of the harmonic approximation and the choice of the lineshape function. (n.d.). The Journal of Chemical Physics. Retrieved January 18, 2026, from [Link]

-

Exploring the effects of bay position chlorination on the emissive properties of chloro-(chloro)n-boron subnaphthalocyanines for. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

Table 1 . Fluorescence quantum yields of all dyes in chloroform, using... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. (n.d.). Bulgarian Chemical Communications. Retrieved January 18, 2026, from [Link]

-

Fluorophore - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

1,4-Dimethoxybenzene - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzene, 1,4-dimethoxy- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB. (2010). Retrieved January 18, 2026, from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection | CoLab [colab.ws]

- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorophore - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]

- 13. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. jmess.org [jmess.org]

- 19. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. iss.com [iss.com]

- 23. edinst.com [edinst.com]

- 24. ema.europa.eu [ema.europa.eu]

- 25. database.ich.org [database.ich.org]

- 26. Photostability Testing - Sampled [sampled.com]

- 27. youtube.com [youtube.com]

- 28. rdlaboratories.com [rdlaboratories.com]

Solubility of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene in Biological Buffers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene is a compound of interest within the broader class of isothiocyanates (ITCs), which are recognized for their significant biological activities. The utility of this compound in preclinical research, particularly in cell-based assays and in vitro studies, is fundamentally governed by its solubility in aqueous biological buffers. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, the underlying physicochemical principles, and a robust experimental framework for its empirical determination. Drawing upon established knowledge of isothiocyanate chemistry, this document is intended to equip researchers with the necessary insights to navigate the challenges associated with the formulation and application of this and similar compounds in a biological context.

Introduction: The Critical Role of Solubility in Preclinical Research

The biological evaluation of novel chemical entities is a cornerstone of drug discovery and development. A prerequisite for obtaining meaningful and reproducible data from in vitro and cell-based assays is the ability to achieve and maintain a known and stable concentration of the test compound in the aqueous environment of the biological system. For poorly soluble compounds, this presents a significant challenge that can lead to an underestimation of biological activity and erroneous structure-activity relationships (SAR).[1][2] Isothiocyanates (ITCs), a class of compounds known for their electrophilic nature and diverse bioactivities, often exhibit limited aqueous solubility.[3][4] This guide focuses on this compound, a specific ITC, and provides a detailed exploration of the factors governing its solubility in commonly used biological buffers.

Physicochemical Properties and Predicted Solubility of this compound

Structural Features Influencing Solubility:

-

Benzene Ring: The aromatic benzene core is inherently hydrophobic, contributing to low water solubility.

-

Dimethoxy Groups (-OCH₃): The two methoxy groups can act as hydrogen bond acceptors, which may slightly improve aqueous solubility compared to an unsubstituted benzene ring.

-

Chloro Group (-Cl): The chloro substituent is hydrophobic and will further decrease water solubility.

-

Isothiocyanate Group (-N=C=S): This functional group is highly reactive and electrophilic. While it contributes to the compound's biological activity, it also predisposes the molecule to reactions in aqueous media, which can be mistaken for solubility issues.

Based on these features and data for structurally related compounds, such as the very low water solubility of 1,4-dichloro-2,5-dimethoxybenzene (<0.01 g/100 mL), it is highly probable that this compound is a poorly water-soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.

The Challenge of Isothiocyanate Stability in Aqueous Buffers

A critical consideration when evaluating the "solubility" of ITCs is their inherent instability in aqueous environments.[5][6] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water and other nucleophiles present in biological buffers (e.g., amines, thiols). This can lead to the degradation of the parent compound, a phenomenon that can be misinterpreted as poor solubility.

Studies have shown that the degradation of isothiocyanates is often more rapid in buffered solutions compared to deionized water.[5][7] The rate of degradation is influenced by:

-

pH: The pH of the buffer can significantly impact the stability of ITCs.[6][8][9]

-

Temperature: Higher temperatures generally accelerate the degradation of ITCs.[6]

-

Buffer Composition: The specific components of the buffer can react with the isothiocyanate group. For instance, buffers containing primary or secondary amines (e.g., Tris) can form thiourea derivatives.

Therefore, any experimental determination of solubility must be carefully designed to distinguish between true equilibrium solubility and compound degradation.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a comprehensive approach to determine both the kinetic and thermodynamic solubility of this compound in biological buffers.

Materials and Reagents

-

This compound (as a solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris-HCl buffer, pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (for mobile phase modification)

-

96-well microplates (polypropylene, low-binding)

-

Plate shaker

-

Centrifuge with plate rotor

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Workflow for Solubility Determination

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Methodology

Part A: Kinetic Solubility Determination [2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.

-

Addition of Buffer: To each well containing the DMSO solution, add the desired biological buffer (e.g., PBS) to achieve a final DMSO concentration of 1-2%. It is crucial to maintain a consistent final DMSO concentration across all wells.

-

Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound. Alternatively, use a filter plate.

-

Sample Analysis: Carefully transfer an aliquot of the supernatant to a new plate and dilute with the mobile phase. Analyze the concentration of the dissolved compound by a validated HPLC method. The highest concentration at which no precipitation is observed is the kinetic solubility.

Part B: Thermodynamic Solubility Determination [2]

-

Preparation: Add an excess amount of solid this compound to a vial containing the biological buffer.

-

Equilibration: Seal the vial and agitate at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, then centrifuge at high speed to pellet the excess solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and analyze its concentration using a validated HPLC method. This concentration represents the thermodynamic solubility.

Analytical Method: HPLC-UV/MS

A robust analytical method is essential for accurate quantification.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254-280 nm). For higher sensitivity and specificity, LC-MS is recommended.[10]

-